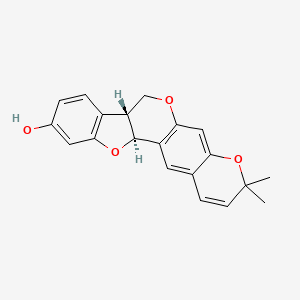
(-)-Neorautenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Neorautenol is a naturally occurring compound known for its diverse biological activities. It is a type of flavonoid, which are compounds widely distributed in the plant kingdom and known for their antioxidant properties. This compound has been isolated from various plant species and has shown potential in various scientific research fields due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Neorautenol typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the flavonoid structure. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain high levels of this compound. The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Neorautenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological activity.
Substitution: Substitution reactions, especially those involving hydroxyl groups, can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
(-)-Neorautenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications, including as a natural antioxidant and anti-inflammatory agent.
Industry: The compound is also explored for its potential use in the cosmetic industry due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (-)-Neorautenol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. Additionally, this compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness of (-)-Neorautenol: What sets this compound apart from these similar compounds is its specific chemical structure, which may confer unique biological activities and potential therapeutic applications. Its distinct reactivity and interaction with molecular targets make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19+/m0/s1 |
InChI Key |
OGFFMQWYZCTXCM-HNAYVOBHSA-N |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@@H]3OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















